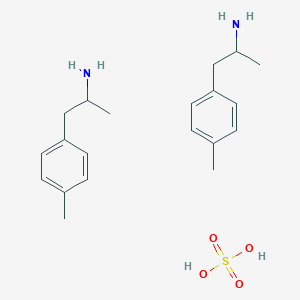
4-Methylamphetamine hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylamphetamine hemisulfate is a stimulant and anorectic drug belonging to the phenethylamine and amphetamine chemical classes. It is known for its potent effects on the central nervous system, primarily acting as a releasing agent for serotonin, norepinephrine, and dopamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylamphetamine hemisulfate typically involves the alkylation of phenylacetone with methylamine, followed by reduction. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylamphetamine hemisulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the conversion of the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 4-methylamphetamine.
Substitution: Formation of halogenated derivatives of 4-methylamphetamine.
Applications De Recherche Scientifique
4-Methylamphetamine hemisulfate has been extensively studied for its effects on neurotransmitter release. It has applications in:
Chemistry: Used as a reference compound in analytical chemistry for the study of amphetamine analogs.
Biology: Investigated for its effects on neurotransmitter systems and behavior in animal models.
Medicine: Explored as a potential treatment for conditions like obesity and attention deficit hyperactivity disorder, although its use is limited due to its high abuse potential.
Industry: Utilized in the synthesis of other chemical compounds and as a standard in forensic analysis
Mécanisme D'action
4-Methylamphetamine hemisulfate exerts its effects by acting as a releasing agent for serotonin, norepinephrine, and dopamine. It binds to the transporters for these neurotransmitters, causing their release into the synaptic cleft. This leads to increased neurotransmitter levels and enhanced stimulation of post-synaptic receptors. The compound’s high potency for serotonin release relative to dopamine release is thought to be due to the activation of serotonin receptors, which in turn inhibit dopamine release .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylamphetamine
- 4-Fluoroamphetamine
- 3-Fluoroamphetamine
- 2-Methylamphetamine
- 4-Methyl-N-methylamphetamine
- 4-Methyl-N-methylcathinone
- 4-Methylphenmetrazine
- 3-Methoxy-4-methylamphetamine
- 3,4-Dimethylamphetamine
- 4-Ethylamphetamine
Uniqueness
4-Methylamphetamine hemisulfate is unique due to its high potency for serotonin release compared to dopamine release. This characteristic makes it distinct from other amphetamine analogs, which typically have a more balanced effect on serotonin and dopamine release. This unique property has implications for its potential therapeutic uses and its abuse liability .
Propriétés
Numéro CAS |
50650-74-3 |
|---|---|
Formule moléculaire |
C20H32N2O4S |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
1-(4-methylphenyl)propan-2-amine;sulfuric acid |
InChI |
InChI=1S/2C10H15N.H2O4S/c2*1-8-3-5-10(6-4-8)7-9(2)11;1-5(2,3)4/h2*3-6,9H,7,11H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
GDLMCBCNPGSXIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(C)N.CC1=CC=C(C=C1)CC(C)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)




![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)

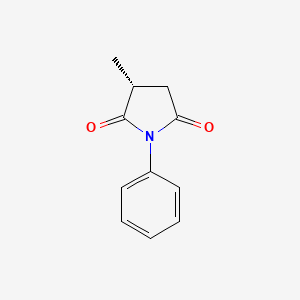
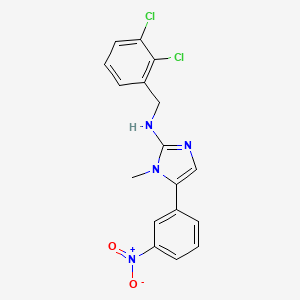

![1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14150263.png)
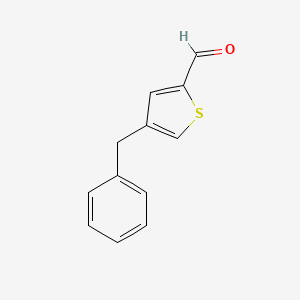
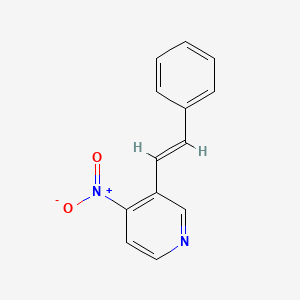
![Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B14150275.png)
